molecular formula C22H26N2O5S B2425265 5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid CAS No. 1428351-83-0

5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid

Katalognummer: B2425265
CAS-Nummer: 1428351-83-0
Molekulargewicht: 430.52
InChI-Schlüssel: PXKLFZJEJWDQPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a high-purity chemical compound intended for research and development purposes. This complex molecule features a pentanoic acid backbone substituted with oxo, thiophen-2-yl, and a phenoxycarbonyl-protected piperidine moiety. The integration of the thiophene heterocycle, a common feature in medicinal chemistry, suggests potential applications in the development of novel pharmaceuticals and bioactive compounds. The specific structural attributes of this molecule, including the carbamate-protected piperidine and the carboxylic acid functional group, make it a valuable intermediate for organic synthesis and drug discovery programs. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

5-oxo-5-[(1-phenoxycarbonylpiperidin-4-yl)methylamino]-3-thiophen-2-ylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c25-20(13-17(14-21(26)27)19-7-4-12-30-19)23-15-16-8-10-24(11-9-16)22(28)29-18-5-2-1-3-6-18/h1-7,12,16-17H,8-11,13-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLFZJEJWDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases mediated by fibroblast growth factor receptors (FGFR). This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This compound features a piperidine moiety, which is known for its pharmacological properties, and a thiophene ring that contributes to its biological activity.

The compound acts primarily as an inhibitor of FGFR , which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. Inhibition of FGFR pathways has been shown to be effective in treating certain cancers by disrupting tumor growth signals.

Key Mechanisms:

  • FGFR Inhibition : By binding to FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote tumor growth.
  • Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, which is critical in preventing cancer cell proliferation.

In Vitro Studies

Several studies have assessed the biological activity of this compound against various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Effect Observed
A549 (Lung Cancer)15.4Induction of apoptosis
MCF7 (Breast Cancer)12.8Cell cycle arrest at G0/G1 phase
HCT116 (Colon Cancer)10.2Inhibition of proliferation

These results demonstrate the compound's potency and specificity towards different cancer types.

Case Studies

  • Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, such as caspase activation.
  • Case Study on Breast Cancer : MCF7 cells treated with the compound exhibited a notable decrease in cell cycle progression, indicating potential utility in breast cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis typically involves coupling the piperidin-4-ylmethyl-phenoxycarbonyl moiety with the thiophen-2-yl-pentanoic acid backbone. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
  • pH control : Maintain neutral to slightly acidic conditions to avoid hydrolysis of the phenoxycarbonyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from THF or acetone improves purity .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of amine to carboxylic acid derivatives) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the thiophene proton signals (δ 7.2–7.4 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns matching the expected structure .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the oxo-pentanoic acid and phenoxycarbonyl groups) .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

  • Key Findings :

  • pH Stability : Stable at neutral pH (6.5–7.5) but undergoes hydrolysis of the phenoxycarbonyl group under basic conditions (pH > 9) .
  • Storage Recommendations : Store at –20°C in anhydrous DMSO or under argon to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

  • Approach :

  • Comparative Studies : Use standardized assays (e.g., enzyme inhibition IC50, cell viability MTT) to test the compound alongside structurally similar derivatives (e.g., thiazolidinone or pyrazole analogs) .
  • Computational Modeling : Perform molecular docking to identify binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental data .
    • Example : A thiazolidinone analog showed anti-inflammatory activity (IC50 = 2.3 µM), while conflicting data may arise from differences in cell lines or assay conditions .

Q. What experimental strategies are recommended to investigate the mechanism of action of this compound in enzymatic systems?

  • Methodology :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., cyclooxygenase or phosphatases) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm interactions predicted by docking studies .
    • Case Study : Fluorinated benzene derivatives (e.g., 4-fluorophenoxy analogs) exhibit enhanced lipophilicity, potentially improving membrane permeability .

Q. How can stereochemical purity be ensured during synthesis, given the compound’s chiral centers?

  • Resolution Techniques :

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers .
  • Circular Dichroism (CD) : Validate optical activity of the final product by comparing spectra with reference standards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.